molecular formula C18H21NO4S B2628084 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1795450-68-8

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2628084
M. Wt: 347.43
InChI Key: GIOMQVHHINUDGG-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a novel compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthetic Approaches

    Research has delved into novel synthetic pathways for creating furan derivatives with potential biological activities. For instance, a study on the photoinduced direct oxidative annulation of furan derivatives highlighted the development of polyheterocyclic ethanones without the need for transition metals and oxidants, indicating a promising synthetic route for creating complex furan structures (Zhang et al., 2017).

  • Chemical Modifications and Derivatives

    Another aspect of research has been the design and synthesis of novel furan-appended benzothiazepine derivatives, showcasing a methodology for creating compounds with potential as VRV-PL-8a and H+/K+ ATPase inhibitors (Lokeshwari et al., 2017).

Biological Evaluation

  • Anticancer Properties

    A significant area of application has been in the exploration of anticancer activities. One notable study discovered a derivative with potent antiproliferative activity against lung cancer cell lines and in vivo efficacy in a colon cancer model, demonstrating the potential of furan derivatives as anticancer agents (Suzuki et al., 2020).

  • Antioxidant and Anticancer Activities

    Further research has investigated the antioxidant and anticancer activities of novel derivatives, highlighting the multifaceted therapeutic potential of compounds derived from furan and its analogues (Tumosienė et al., 2020).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-21-14-5-2-3-6-15(14)23-13-18(20)19-9-8-17(24-12-10-19)16-7-4-11-22-16/h2-7,11,17H,8-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOMQVHHINUDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone

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